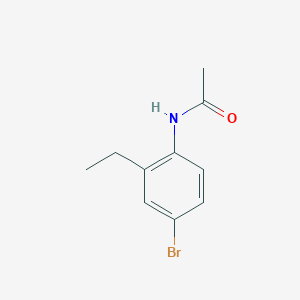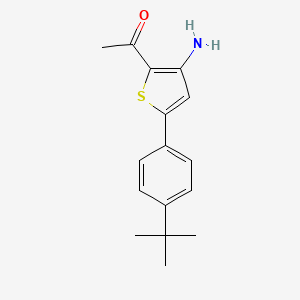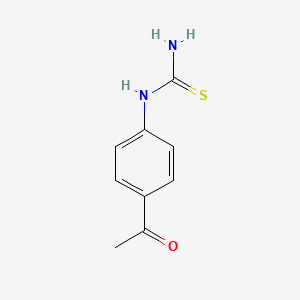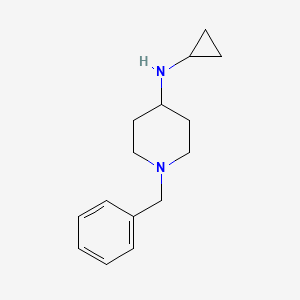![molecular formula C11H11FN2 B1271931 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 39876-39-6](/img/structure/B1271931.png)
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
“8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the molecular formula C11H11FN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole analogues has been reported in the literature . These analogues have shown excellent antagonism of hTRPV1 activation by capsaicin .Molecular Structure Analysis
The molecular structure of “8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” can be represented by the SMILES string FC1=CC=C2C (C (CNCC3)=C3N2)=C1 .Chemical Reactions Analysis
While specific chemical reactions involving “8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” are not mentioned in the search results, it is known that 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole analogues have displayed excellent antagonism of hTRPV1 activation by capsaicin .Physical And Chemical Properties Analysis
“8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a solid substance . It has a molecular weight of 190.22 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Oncology: Antiproliferative Agent
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has shown promise as an antiproliferative agent in oncology. Research indicates that derivatives of this compound exhibit moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups to the indole core has been associated with increased antiproliferative effects, suggesting potential for further drug development .
Pharmacology: Drug Development
In pharmacology, this compound is utilized as a chemical scaffold for the development of new drugs. Its core structure serves as a basis for creating novel molecules with potential therapeutic effects. The compound’s derivatives are being explored for their pharmacokinetic properties and interactions with biological targets .
Neurology: Neuroprotective Research
The compound is being investigated for its neuroprotective properties . While specific studies on its applications in neurology are not readily available, related indole derivatives are often researched for their potential to protect neural tissue and serve as treatments for neurodegenerative diseases .
Cardiology: Potential Therapeutic Uses
Although direct applications in cardiology are not explicitly documented, the biochemical properties of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole suggest it could be a candidate for developing treatments for heart-related conditions. Its influence on cellular processes may offer insights into cardioprotective mechanisms .
Biochemistry: Molecular Interaction Studies
In biochemistry, this compound is used to study molecular interactions and dynamics. Its ability to bind with various receptors and enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms of action at the molecular level .
Genetics: Cystic Fibrosis Research
Research has explored the use of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole cores, closely related to the 8-fluoro derivative, as potentiators in treating Cystic Fibrosis (CF) . These studies aim to establish quantitative structure-activity relationship models to predict the efficacy of new compounds .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target for anti-cancer therapies .
Mode of Action
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole interacts with its target, the c-Met kinase, primarily through the hydrophobic region . This interaction inhibits the kinase’s activity, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
The inhibition of c-Met kinase by 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. The disruption of these pathways leads to the inhibition of cancer cell proliferation .
Result of Action
The result of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole’s action is the inhibition of cancer cell proliferation . By targeting and inhibiting c-Met kinase, this compound disrupts the cellular processes necessary for cancer cell growth and survival .
properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWNSXZHWSTXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372107 | |
| Record name | 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
39876-39-6 | |
| Record name | 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)








